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Compound of Interest

Compound Name: 2-Dodecenal

Cat. No.: B3028422 Get Quote

This technical guide provides a comprehensive overview of the geometric isomers of 2-
dodecenal, with a focus on their chemical structures, physicochemical properties, synthesis,

and biological activity. This document is intended for researchers, scientists, and professionals

in the fields of chemistry and drug development.

Introduction to 2-Dodecenal Isomers
2-Dodecenal is an unsaturated fatty aldehyde with the chemical formula C₁₂H₂₂O.[1][2] The

presence of a carbon-carbon double bond at the second position gives rise to geometric

isomerism, resulting in two stereoisomers: (E)-2-dodecenal and (Z)-2-dodecenal. These

isomers, while having the same chemical formula and connectivity, differ in the spatial

arrangement of their atoms, which in turn leads to distinct physical, chemical, and biological

properties.

The (E)-isomer, also known as trans-2-dodecenal, is the more common and well-studied of the

two. It is a naturally occurring compound found in a variety of plants, including cilantro

(coriander), and contributes to their characteristic aroma.[3] It is utilized in the flavor and

fragrance industry for its waxy, mandarin orange-like scent. The (Z)-isomer, or cis-2-
dodecenal, is less common and its properties are not as extensively documented.

Chemical Structures
The fundamental difference between the (E) and (Z) isomers of 2-dodecenal lies in the

orientation of the substituents around the C2=C3 double bond. In the (E)-isomer, the higher
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priority groups (the decyl chain and the aldehyde group) are on opposite sides of the double

bond. In the (Z)-isomer, they are on the same side.

Figure 1: Chemical structures of (E)- and (Z)-2-dodecenal isomers.

Physicochemical Properties
The differing geometries of the (E) and (Z) isomers influence their physical and chemical

properties. The (E)-isomer is generally more stable and has been more thoroughly

characterized. The following table summarizes key physicochemical data for both isomers.

Property (E)-2-Dodecenal (Z)-2-Dodecenal

Molecular Formula C₁₂H₂₂O C₁₂H₂₂O

Molecular Weight 182.31 g/mol [2] 182.31 g/mol [4]

CAS Number 20407-84-5[2] 81149-96-4[4]

Appearance
Colorless to pale yellow

liquid[5]

Colorless to pale yellow liquid

(estimated)

Boiling Point
93 °C at 0.5 mmHg; 131-133

°C at 12 mmHg[2]

Predicted: ~226-230 °C at 760

mmHg[5]

Density 0.849 g/mL at 25 °C
Predicted: No experimental

data found

Refractive Index (n20/D) 1.457
Predicted: No experimental

data found

Solubility
Soluble in alcohol; insoluble in

water[6]

Predicted: Sparingly soluble in

water

Vapor Pressure
0.01 mmHg at 25 °C

(estimated)[1]

Predicted: 0.067 mmHg at 25

°C (estimated)[5]

logP (o/w) 4.847 (estimated)[1] 4.8 (Computed by XLogP3)[4]

Kovats Retention Index

Standard non-polar: ~1442-

1449[6]; Standard polar:

~1830-1901[6]

Standard non-polar: ~1424-

1448[4]; Standard polar:

1846[4]
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Experimental Protocols
Stereoselective Synthesis of (E)-2-Dodecenal via Wittig
Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or

ketones. Stabilized ylides, such as those derived from α-haloesters or α-haloketones, generally

favor the formation of (E)-alkenes. The following is a plausible protocol for the synthesis of

(E)-2-dodecenal from decanal.

Materials:

Decanal

(Formylmethylene)triphenylphosphorane (a stabilized Wittig reagent)

Anhydrous toluene

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Inert atmosphere (e.g., nitrogen or argon)

Silica gel for column chromatography

Hexane and ethyl acetate for elution

Procedure:

Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser

under an inert atmosphere.

Dissolve decanal (1 equivalent) and (formylmethylene)triphenylphosphorane (1.1

equivalents) in anhydrous toluene.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Once the reaction is complete (typically after several hours), cool the mixture to room

temperature.

Concentrate the reaction mixture under reduced pressure to remove the toluene.

The crude product will contain (E)-2-dodecenal and triphenylphosphine oxide as a

byproduct.

Purify the crude product by silica gel column chromatography, eluting with a gradient of

hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the

polarity with ethyl acetate).

Collect the fractions containing the desired product and confirm its identity and purity by

spectroscopic methods (NMR, IR, MS).

Separation and Analysis of 2-Dodecenal Isomers by Gas
Chromatography (GC)
Gas chromatography is an effective technique for separating and analyzing volatile compounds

like the isomers of 2-dodecenal. The choice of the GC column's stationary phase is critical for

achieving good separation. A polar stationary phase is generally preferred for separating

geometric isomers of fatty aldehydes.

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

Column: A polar capillary column, such as one with a cyanopropyl polysiloxane stationary

phase (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

Carrier Gas: Helium or hydrogen at a constant flow rate.

Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column

overload.
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Injector Temperature: 250 °C.

Detector Temperature: 260 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 5 minutes.

Ramp: Increase to 240 °C at a rate of 3 °C/minute.

Final hold: 240 °C for 15 minutes.

Sample Preparation: Dilute the sample containing the 2-dodecenal isomers in a suitable

solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

Procedure:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The isomers will separate based on their differential interaction with the stationary phase,

with the (Z)-isomer typically eluting slightly before the (E)-isomer on a polar column.

The FID will detect the eluting compounds, and the resulting chromatogram will show two

distinct peaks corresponding to the two isomers.

The relative amounts of each isomer can be determined by integrating the area under each

peak.
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Figure 2: Experimental workflow for the synthesis and analysis of 2-dodecenal isomers.

Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of the 2-
dodecenal isomers.

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group
(E)-2-Dodecenal
(cm⁻¹)

(Z)-2-Dodecenal
(Predicted cm⁻¹)

Vibration Mode

C=O (carbonyl) ~1690-1705[7] ~1690-1705 Stretch

C=C (alkene) ~1640 ~1640 Stretch

=C-H (alkene) ~3010-3040 ~3010-3040 Stretch

C-H (aldehyde) ~2720 and ~2820[8] ~2720 and ~2820 Stretch

C-H (alkane) ~2850-2960 ~2850-2960 Stretch

C-H out-of-plane bend

(trans)
~970 - Bend

C-H out-of-plane bend

(cis)
- ~700 Bend

The key distinguishing feature in the IR spectra of the two isomers is the C-H out-of-plane

bending vibration. The (E)-isomer will exhibit a strong band around 970 cm⁻¹, characteristic of

a trans-disubstituted alkene, which will be absent in the spectrum of the (Z)-isomer. The (Z)-

isomer is expected to show a weaker band around 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.
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¹H NMR Spectroscopy

Proton(s)
(E)-2-
Dodecenal (δ,
ppm)

(Z)-2-
Dodecenal
(Predicted δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

H1 (Aldehyde) ~9.5 ~9.4 d ~8

H2 (α-alkene) ~6.1 ~6.0 dt ~15.7 (trans), ~8

H3 (β-alkene) ~6.8 ~6.7 dt ~15.7 (trans), ~7

H4 (Allylic CH₂) ~2.2 ~2.3 q ~7

-(CH₂)₇- (Alkyl

chain)
~1.2-1.4 ~1.2-1.4 m -

-CH₃ (Terminal

methyl)
~0.9 ~0.9 t ~7

The most significant difference in the ¹H NMR spectra is the coupling constant between the two

vinylic protons (H2 and H3). For the (E)-isomer, this coupling constant is typically large (~15.7

Hz), while for the (Z)-isomer, it is expected to be smaller (~10-12 Hz).

¹³C NMR Spectroscopy

Carbon(s) (E)-2-Dodecenal (δ, ppm)
(Z)-2-Dodecenal (Predicted
δ, ppm)

C1 (Carbonyl) ~194 ~193

C2 (α-alkene) ~133 ~132

C3 (β-alkene) ~158 ~157

C4 (Allylic) ~33
~28 (upfield shift due to γ-

gauche effect)

-(CH₂)₇- (Alkyl chain) ~22-32 ~22-32

-CH₃ (Terminal methyl) ~14 ~14
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In the ¹³C NMR spectrum, the most notable difference is the chemical shift of the allylic carbon

(C4). In the (Z)-isomer, C4 is expected to be shifted upfield (to a lower ppm value) compared to

the (E)-isomer due to the steric compression known as the γ-gauche effect.

Biological Activity: KCNQ Channel Activation
(E)-2-Dodecenal has been identified as a potent activator of specific voltage-gated potassium

channels, namely KCNQ2/3 and KCNQ5. These channels are crucial for regulating neuronal

excitability, and their activation can have anticonvulsant effects. This mechanism is believed to

underlie the traditional use of cilantro, a rich source of (E)-2-dodecenal, as an anticonvulsant.

The activation of KCNQ2/3 channels by (E)-2-dodecenal leads to a hyperpolarizing shift in the

voltage-dependence of channel opening. This means that the channels are more likely to be

open at the resting membrane potential of neurons, allowing for an increased efflux of

potassium ions. This potassium efflux helps to stabilize the membrane potential and makes it

more difficult for the neuron to fire an action potential, thereby reducing overall neuronal

excitability.

Neuronal Membrane Cellular Effect

(E)-2-Dodecenal KCNQ2/3 Channel
(Closed State)

Binds to channel KCNQ2/3 Channel
(Open State)

Conformational Change
(Activation) K⁺ Efflux Membrane Hyperpolarization Reduced Neuronal

Excitability

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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